molecular formula C15H14BrNO B5771497 N-(2-bromophenyl)-2,5-dimethylbenzamide

N-(2-bromophenyl)-2,5-dimethylbenzamide

Cat. No. B5771497
M. Wt: 304.18 g/mol
InChI Key: IPHCYXMLFVCKFY-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2,5-dimethylbenzamide, commonly known as BPN, is a synthetic compound that has been extensively studied for its biological and pharmacological properties. BPN belongs to the class of benzamides, which are known to exhibit various biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.

Scientific Research Applications

Catalysis in Polymer Chemistry

N-(2-bromophenyl)-2,5-dimethylbenzamide: has been utilized in the field of polymer chemistry as a catalyst. It plays a role in the copolymerization processes, particularly in the synthesis of polar functionalized cyclic olefin copolymers (COCs). These polymers are valued for their high transparency, excellent thermal stability, and chemical resistance .

Antimicrobial and Antiproliferative Agents

This compound has shown potential in the medical field due to its structural similarity to other molecules that exhibit antimicrobial and antiproliferative activities. Research indicates that derivatives of N-(2-bromophenyl)-2,5-dimethylbenzamide could be developed as prospective agents against microbial infections and certain cancer cell lines .

Analytical Chemistry

In analytical chemistry, N-(2-bromophenyl)-2,5-dimethylbenzamide can be used as a precursor for synthesizing benzoxazole derivatives. These derivatives are significant in pharmaceutical and catalytic properties, making them important for the development of new analytical methods .

Materials Science

The compound’s derivatives are used in materials science, particularly in the development of novel materials with specific electronic properties. It serves as a building block for creating compounds with desired characteristics for use in various industrial applications .

Chemical Synthesis

N-(2-bromophenyl)-2,5-dimethylbenzamide: is involved in chemical synthesis, where it contributes to the development of switchable site-selective benzanilide C(sp2)-H bromination. This process is crucial for creating regiodivergent brominated benzanilide, which is essential for the function of many modern pharmaceuticals and agrochemicals .

Environmental Science

While direct applications in environmental science are not well-documented, compounds like N-(2-bromophenyl)-2,5-dimethylbenzamide are often studied for their environmental impact, degradation, and potential as intermediates in the synthesis of more environmentally friendly substances .

properties

IUPAC Name

N-(2-bromophenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-7-8-11(2)12(9-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHCYXMLFVCKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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